An In-depth Technical Guide to Hydroxy(tosyloxy)iodobenzene (Koser's Reagent)
An In-depth Technical Guide to Hydroxy(tosyloxy)iodobenzene (Koser's Reagent)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy(tosyloxy)iodobenzene (HTIB), commonly known as Koser's Reagent, is a versatile and powerful hypervalent iodine(III) reagent extensively utilized in modern organic synthesis. Its ability to act as a mild oxidant and an efficient electrophile has established it as an indispensable tool for a wide array of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of HTIB, detailed experimental protocols for its synthesis and key applications, and an exploration of its reaction mechanisms. Quantitative data are presented in structured tables for clarity, and key reaction pathways are visualized using diagrams to facilitate a deeper understanding of this reagent's utility in research and drug development.
Introduction
Hydroxy(tosyloxy)iodobenzene is a stable, white solid that serves as a convenient source of an electrophilic tosyloxy group.[1] It is recognized for its role in the α-functionalization of carbonyl compounds, the oxidative rearrangement of alkenes and alkynes, and the synthesis of iodonium (B1229267) salts.[2][3] As an environmentally benign alternative to heavy metal oxidants, HTIB offers mild reaction conditions and high selectivity, making it a valuable asset in the synthesis of complex organic molecules, including pharmaceutical intermediates.[4]
Chemical and Physical Properties
HTIB is a white, crystalline solid that is moderately soluble in polar solvents such as methanol (B129727) and dimethyl sulfoxide, and insoluble in nonpolar solvents like diethyl ether and dichloromethane (B109758).[3] While stable at room temperature, it is recommended to store it refrigerated in a dark bottle to prevent degradation.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C13H13IO4S | [5] |
| Molecular Weight | 392.21 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 131-137 °C (decomposes) | [7] |
| CAS Number | 27126-76-7 | [7] |
| Synonyms | HTIB, Koser's Reagent, Phenyliodoso hydroxide (B78521) tosylate | [5] |
Synthesis of Hydroxy(tosyloxy)iodobenzene
HTIB can be synthesized through various methods, with a common and efficient procedure involving the reaction of (diacetoxyiodo)benzene (B116549) with p-toluenesulfonic acid.
Experimental Protocol: Synthesis from (Diacetoxyiodo)benzene
Materials:
-
(Diacetoxyiodo)benzene
-
p-Toluenesulfonic acid monohydrate
Procedure:
-
A solution of (diacetoxyiodo)benzene (125.0 mmol) in boiling acetonitrile (120 mL) is added at once to a magnetically stirred solution of p-toluenesulfonic acid monohydrate (130.0 mmol) in boiling acetonitrile (80 mL).[6]
-
The resulting yellow-green solution is allowed to cool to room temperature.[6]
-
The crystalline Hydroxy(tosyloxy)iodobenzene that precipitates is isolated by vacuum filtration.[6]
-
The collected solid is washed with acetonitrile (100 mL) and then with diethyl ether (100 mL).[6]
-
The product is dried to yield crystalline HTIB.
Yield: 93%[6] Melting Point: 136-137 °C (decomposes)[6]
Key Applications and Experimental Protocols
HTIB is a versatile reagent with a broad range of applications in organic synthesis. The following sections detail its use in the α-tosyloxylation of ketones, α-azidation of ketones, and the oxidative rearrangement of alkenes.
α-Tosyloxyloxylation of Ketones
The α-tosyloxylation of ketones is a cornerstone application of HTIB, providing a direct route to valuable α-functionalized carbonyl compounds.
Materials:
-
Hydroxy(tosyloxy)iodobenzene (HTIB)
-
Acetonitrile
Procedure:
-
To a solution of acetophenone (10 mmol) in acetonitrile (20 mL), add HTIB (11 mmol).[8]
-
Reflux the resulting solution for 2 hours.[8]
-
After cooling to room temperature, most of the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane, washed with cold water, and dried over sodium sulfate.
-
The product, α-tosyloxyacetophenone, is isolated after removal of the solvent.
| Substrate | Product | Yield (%) | Reference |
| Acetophenone | α-Tosyloxyacetophenone | ~80% (in subsequent reaction) | [8] |
| Propiophenone | α-Tosyloxypropiophenone | - | |
| Cyclohexanone | 2-Tosyloxycyclohexanone | - |
One-Pot α-Azidation of Ketones
HTIB can be used to generate α-tosyloxy ketones in situ, which can then be converted to α-azido ketones in a one-pot procedure.[8]
Materials:
-
Acetophenone
-
Hydroxy(tosyloxy)iodobenzene (HTIB)
-
Sodium azide (B81097) (NaN3)
-
Acetonitrile
Procedure:
-
To a solution of acetophenone (10 mmol) in acetonitrile (20 mL), add HTIB (11 mmol).[8]
-
Reflux the resulting solution for 2 hours.[8]
-
Cool the reaction mixture to room temperature and add sodium azide (20 mmol).[8]
-
Stir the mixture for 2 hours.[8]
-
Distill off most of the solvent and dissolve the residue in dichloromethane.
-
Wash the organic layer with cold water and dry over sodium sulfate.
-
The product, α-azidoacetophenone, is obtained after trituration with petroleum ether.[8]
| Substrate | Product | Yield (%) | Reference |
| Acetophenone | α-Azidoacetophenone | 80 | |
| 4-Methylacetophenone | α-Azido-4-methylacetophenone | 81 | |
| 4-Methoxyacetophenone | α-Azido-4-methoxyacetophenone | 78 | [9] |
| 4-Chloroacetophenone | α-Azido-4-chloroacetophenone | 75 | [9] |
| Propiophenone | α-Azidopropiophenone | 72 | [9] |
| Cyclohexanone | 2-Azidocyclohexanone | 69 | [9] |
| Cyclopentanone | 2-Azidocyclopentanone | 74 | [9] |
Oxidative Rearrangement of Alkenes
HTIB is an excellent reagent for the oxidative rearrangement of alkenes, providing a pathway for ring expansion.[6]
Materials:
-
1-Methylideneindan
-
Hydroxy(tosyloxy)iodobenzene (HTIB)
-
95% Methanol (95:5 v/v methanol/water)
Procedure:
-
Add crystalline HTIB (4.54 mmol) to a stirred solution of 1-methylideneindan (5.0 mmol) in 95% methanol (25 mL).[6]
-
The solid will dissolve rapidly with the evolution of heat, resulting in a colorless solution.
-
Stir the solution at room temperature for 20 minutes.[6]
-
Remove the solvent in vacuo to yield an oily mixture.
-
Partition the mixture between dichloromethane (25 mL) and water (25 mL).
-
Wash the organic layer with water (2 x 25 mL) and brine (1 x 20 mL), then dry over MgSO4.
-
Concentrate in vacuo to give the crude product, which can be purified by flash column chromatography.
| Substrate | Product | Yield (%) | Reference |
| Methylenecyclobutane | Cyclopentanone | - | |
| 1-Methylideneindan | 2-Benzosuberone | 99 | [6] |
Reaction Mechanisms and Pathways
The reactivity of HTIB is attributed to its ability to act as a potent electrophile and a source of a tosyloxy group. The mechanisms often involve the formation of key intermediates that dictate the final product.
α-Tosyloxyloxylation of Ketones
The α-tosyloxylation of ketones proceeds through the reaction of the enol or enolate form of the ketone with HTIB. The enol acts as a nucleophile, attacking the electrophilic iodine atom of HTIB. This is followed by the transfer of the tosyloxy group to the α-carbon of the ketone.
Caption: Mechanism of α-tosyloxylation of ketones using HTIB.
Oxidative Rearrangement of Alkenes
The oxidative rearrangement of alkenes with HTIB involves an initial electrophilic attack of the hypervalent iodine on the double bond to form a bridged iodonium ion intermediate. This is followed by a nucleophilic attack and a subsequent rearrangement, often leading to ring-expanded products.
Caption: General mechanism for the oxidative rearrangement of alkenes with HTIB.
Single Electron Transfer (SET) Pathway
In certain reactions, particularly with electron-rich substrates, HTIB can react via a single-electron transfer (SET) mechanism. This pathway involves the formation of a radical cation intermediate, which can then undergo further reactions. The use of fluoroalcohol solvents has been shown to promote this SET pathway.[4]
Caption: Single Electron Transfer (SET) mechanism involving HTIB.
Conclusion
Hydroxy(tosyloxy)iodobenzene (Koser's Reagent) is a remarkably versatile and user-friendly reagent in organic synthesis. Its ability to perform a variety of transformations under mild conditions makes it an invaluable tool for chemists in academia and industry, particularly in the field of drug development where efficient and selective synthesis of complex molecules is paramount. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application and to inspire the development of new synthetic methodologies.
References
- 1. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Koser’s reagent - Enamine [enamine.net]
- 4. Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Application of [Hydroxy(tosyloxy)iodo]benzene in the Wittig-Ring Expansion Sequence for the Synthesis of β‑Benzocyclo-alkenones from α-Benzocycloalkenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
